molecular formula C14H12O2 B14569113 (3S,4S)-3,4-Diphenyl-1,2-dioxetane CAS No. 61570-42-1

(3S,4S)-3,4-Diphenyl-1,2-dioxetane

Cat. No.: B14569113
CAS No.: 61570-42-1
M. Wt: 212.24 g/mol
InChI Key: MONRMVFGAXUJGF-KBPBESRZSA-N
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Description

(3S,4S)-3,4-Diphenyl-1,2-dioxetane is an organic compound characterized by a four-membered ring containing two oxygen atoms and two phenyl groups attached to the carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3,4-Diphenyl-1,2-dioxetane typically involves the photooxidation of suitable precursors. One common method is the photooxidation of stilbene derivatives in the presence of singlet oxygen. The reaction is carried out under controlled light exposure, often using a sensitizer to facilitate the generation of singlet oxygen. The reaction conditions include maintaining a low temperature to stabilize the dioxetane intermediate.

Industrial Production Methods

Industrial production of this compound is less common due to the compound’s instability and the specialized conditions required for its synthesis. advancements in photochemical reactors and continuous flow systems have made it possible to produce this compound on a larger scale with improved safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3,4-Diphenyl-1,2-dioxetane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenyl-substituted carbonyl compounds.

    Reduction: Reduction reactions can break the dioxetane ring, leading to the formation of diols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include singlet oxygen and peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens and nitrating agents.

Major Products Formed

The major products formed from these reactions include phenyl-substituted carbonyl compounds, diols, and various substituted phenyl derivatives.

Scientific Research Applications

(3S,4S)-3,4-Diphenyl-1,2-dioxetane has several applications in scientific research:

    Chemistry: It is used as a model compound to study the mechanisms of photochemical reactions and the behavior of dioxetanes.

    Biology: The compound’s luminescent properties make it useful in bioimaging and as a chemiluminescent probe.

    Medicine: Research is ongoing to explore its potential as a diagnostic tool due to its ability to generate light upon decomposition.

    Industry: It is used in the development of new materials with unique optical properties.

Mechanism of Action

The mechanism by which (3S,4S)-3,4-Diphenyl-1,2-dioxetane exerts its effects involves the cleavage of the dioxetane ring, leading to the formation of excited-state carbonyl compounds. These excited states can emit light, a property exploited in chemiluminescence. The molecular targets and pathways involved include the interaction with singlet oxygen and the subsequent formation of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-Tetflupyrolimet: Another dioxetane derivative with similar structural features.

    (3S,4S)-Statine: A compound with a similar stereochemistry but different functional groups.

Uniqueness

(3S,4S)-3,4-Diphenyl-1,2-dioxetane is unique due to its high chemiluminescent efficiency and the stability of its excited states. This makes it particularly valuable in applications requiring sensitive detection of light emission.

Properties

CAS No.

61570-42-1

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

(3S,4S)-3,4-diphenyldioxetane

InChI

InChI=1S/C14H12O2/c1-3-7-11(8-4-1)13-14(16-15-13)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14-/m0/s1

InChI Key

MONRMVFGAXUJGF-KBPBESRZSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@@H](OO2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2C(OO2)C3=CC=CC=C3

Origin of Product

United States

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